molecular formula C15H16BF3N2O3 B15318355 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B15318355
M. Wt: 340.11 g/mol
InChI Key: IUISYAQZBHUNNK-UHFFFAOYSA-N
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Description

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic compound that features a combination of boron, fluorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the formation of the oxadiazole ring followed by the introduction of the boron-containing moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These reactors allow for precise control over temperature, pressure, and reaction time, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives: These compounds share the boron-containing moiety but differ in other functional groups.

    Trifluoromethyl-1,2,4-oxadiazole derivatives: These compounds have similar oxadiazole rings but may lack the boron component.

Uniqueness

The uniqueness of 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole lies in its combination of boron, fluorine, and nitrogen atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability .

Properties

Molecular Formula

C15H16BF3N2O3

Molecular Weight

340.11 g/mol

IUPAC Name

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H16BF3N2O3/c1-13(2)14(3,4)24-16(23-13)10-7-5-6-9(8-10)11-20-12(22-21-11)15(17,18)19/h5-8H,1-4H3

InChI Key

IUISYAQZBHUNNK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NOC(=N3)C(F)(F)F

Origin of Product

United States

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